molecular formula C19H23ClN2O4S B5071249 3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-prop-2-enyl-N-prop-2-ynylbenzamide

3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-prop-2-enyl-N-prop-2-ynylbenzamide

Cat. No.: B5071249
M. Wt: 410.9 g/mol
InChI Key: JYUGZRWCGZLVHT-UHFFFAOYSA-N
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Description

3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-prop-2-enyl-N-prop-2-ynylbenzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

The synthesis of 3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-prop-2-enyl-N-prop-2-ynylbenzamide typically involves multiple steps, including the formation of the benzamide core and the subsequent attachment of the functional groups. Common synthetic routes may involve:

    Formation of the Benzamide Core: This can be achieved through the reaction of a suitable benzoyl chloride with an amine.

    Attachment of Functional Groups: The piperidine ring can be introduced through nucleophilic substitution reactions, while the methylsulfonyl group can be added via sulfonylation reactions.

    Final Assembly: The prop-2-enyl and prop-2-ynyl groups can be attached using alkylation reactions under appropriate conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-prop-2-enyl-N-prop-2-ynylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-prop-2-enyl-N-prop-2-ynylbenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-prop-2-enyl-N-prop-2-ynylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar compounds to 3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-prop-2-enyl-N-prop-2-ynylbenzamide include other benzamide derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological effects.

Properties

IUPAC Name

3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-prop-2-enyl-N-prop-2-ynylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S/c1-4-10-21(11-5-2)19(23)15-6-7-18(17(20)14-15)26-16-8-12-22(13-9-16)27(3,24)25/h1,5-7,14,16H,2,8-13H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUGZRWCGZLVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)N(CC=C)CC#C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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